1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole
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Overview
Description
1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol . This compound is part of the pyrrolo[3,4-b]pyrrole family, characterized by its octahydro structure and the presence of benzyl and dimethyl groups.
Preparation Methods
The synthesis of 1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole involves multiple steps, typically starting with the formation of the pyrrolo[3,4-b]pyrrole core. This can be achieved through cyclization reactions involving appropriate precursors. The benzyl and dimethyl groups are then introduced through alkylation reactions under controlled conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Scientific Research Applications
1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Mechanism of Action
The mechanism of action of 1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole can be compared with other similar compounds, such as:
1-Benzyl-6,6-dimethylpyrrolo[3,4-b]pyrrole: Similar structure but lacks the octahydro component.
1-Benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole: Similar but with a hexahydro structure instead of octahydro.
1-Benzyl-6,6-dimethylpyrrolo[3,4-b]pyridine:
Properties
Molecular Formula |
C15H22N2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
1-benzyl-6,6-dimethyl-2,3,3a,4,5,6a-hexahydropyrrolo[3,4-b]pyrrole |
InChI |
InChI=1S/C15H22N2/c1-15(2)14-13(10-16-15)8-9-17(14)11-12-6-4-3-5-7-12/h3-7,13-14,16H,8-11H2,1-2H3 |
InChI Key |
KDEFSDRMMWGQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(CCN2CC3=CC=CC=C3)CN1)C |
Origin of Product |
United States |
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